5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide
Description
The compound 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide features a benzamide core substituted with a fluorine atom at the 2-position and a 2-ethylphenyl group on the amide nitrogen. Its defining structural element is the 1,4-dioxa-8-azaspiro[4.5]decane moiety linked via a sulfonyl group to the benzamide’s 5-position.
Properties
IUPAC Name |
5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O5S/c1-2-16-5-3-4-6-20(16)24-21(26)18-15-17(7-8-19(18)23)31(27,28)25-11-9-22(10-12-25)29-13-14-30-22/h3-8,15H,2,9-14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFJIAIHIAQMIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCC4(CC3)OCCO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core, 1,4-dioxa-8-azaspiro[4.5]decane, can be synthesized through a cyclization reaction involving appropriate diols and amines under acidic or basic conditions.
Sulfonylation: The spirocyclic intermediate is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine to form the sulfonyl derivative.
Coupling with Fluorobenzamide: The final step involves coupling the sulfonylated spirocyclic intermediate with 2-fluorobenzamide derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include:
Continuous Flow Chemistry: To improve reaction efficiency and scalability.
Automated Synthesis: Utilizing automated synthesizers to ensure consistent quality and reduce human error.
Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic nitrogen or the ethylphenyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.
Material Science: Its spirocyclic core can be explored for creating novel materials with specific mechanical or electronic properties.
Biology and Medicine
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Research: Used as a probe to study biochemical pathways involving sulfonyl and spirocyclic compounds.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Polymer Science: Potential use in the development of new polymers with unique properties.
Mechanism of Action
The mechanism by which 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide exerts its effects is likely related to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes or receptors that recognize the sulfonyl or spirocyclic moieties.
Pathways Involved: Could involve inhibition or activation of biochemical pathways related to inflammation, cell signaling, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spirocyclic Moieties
- (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid Molecular Formula: C₁₃H₁₇BFNO₆S Molecular Weight: 345.15 g/mol Key Features: Replaces the benzamide with a boronic acid group at the 3-fluorophenyl position. This substitution enables use in Suzuki-Miyaura coupling reactions for drug discovery. The compound is noted for >98% purity and requires specialized solvent preparation (e.g., DMSO) to enhance solubility .
N-(3-Methyl-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)-5-(prop-1-ynyl)furan-2-carboxamide
Benzamide Derivatives with Sulfonyl Groups
- 4-(Azepan-1-ylsulfonyl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)benzamide
- Molecular Formula : C₂₁H₂₆N₂O₆S₂
- Molecular Weight : 466.6 g/mol
- Key Features : Incorporates dual sulfonyl groups (azepane and ethylsulfonyl) and a hydroxylphenyl substituent. Its solubility at pH 7.4 is 11.6 µg/mL , suggesting that bulky sulfonyl groups may reduce aqueous solubility compared to simpler benzamides .
Fluorinated Benzamides
- N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) Molecular Formula: C₁₃H₈F₃NO Key Features: A tri-fluorinated benzamide with co-planar aromatic rings and strong hydrogen-bonding interactions in its crystal structure. The fluorine atoms enhance crystallinity and stability, a property that may extend to the target compound .
Pharmacological and Physicochemical Properties
Solubility and Stability
- The spirocyclic sulfonyl group in the target compound likely reduces solubility compared to non-sulfonated analogs, as seen in 4-(azepan-1-ylsulfonyl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)benzamide (11.6 µg/mL) .
- Fluorination (as in Fo23) improves crystallinity and may enhance metabolic stability, a critical factor in drug design .
Kinase Inhibition Potential
- The spirocyclic moiety is recurrent in kinase inhibitors, such as the JNK1/JNK3-targeting compound from . The target’s 2-fluorobenzamide group may offer improved binding affinity over non-fluorinated analogs due to electron-withdrawing effects and steric complementarity .
Biological Activity
5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with a spirocyclic core that includes both nitrogen and oxygen atoms. The presence of a sulfonyl group and a fluorobenzamide moiety contributes to its pharmacological properties.
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈FNO₃S |
| Molar Mass | 307.37 g/mol |
| IUPAC Name | 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the spirocyclic structure followed by the introduction of the sulfonyl and fluorobenzamide groups.
The biological activity of this compound is primarily attributed to its interaction with sigma receptors, particularly σ1 receptors. Research indicates that ligands targeting these receptors can modulate neurotransmitter systems and exhibit neuroprotective effects.
Pharmacological Studies
- Sigma Receptor Affinity:
- Antitumor Activity:
- Neuroprotective Effects:
Case Study 1: Tumor Imaging
A study utilized a radiolabeled version of the compound for PET imaging in mouse models with human carcinoma and melanoma. The results indicated specific binding to σ1 receptors in tumors, highlighting its potential as a diagnostic tool in oncology .
Case Study 2: Neuroprotection
Research focusing on the neuroprotective properties of similar compounds revealed that they could mitigate neuronal damage in models of Alzheimer’s disease by modulating cholinergic signaling pathways through σ1 receptor activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
